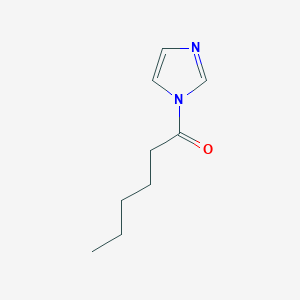
1H-Imidazole, 1-(1-oxohexyl)-
Cat. No. B8641915
Key on ui cas rn:
60988-34-3
M. Wt: 166.22 g/mol
InChI Key: RYIDGDNSPVTAFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04665057
Procedure details


The method of Pfander and Laederach [H. Pfander and M. Laederach, Carbohyd. Res. 99(2), 175-79 (1982)] was used. 1-Hexanoylimidazole was prepared by stirring 2 equivalents of imidazole with 1 equivalent hexanoyl chloride in toluene solution. The mixture was filtered and concentrated to a low-melting solid. This product, 1-hexanoylimidazole, was further purified by distillation.



Name
Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[C:6](Cl)(=[O:12])[CH2:7][CH2:8][CH2:9][CH2:10][CH3:11]>C1(C)C=CC=CC=1>[C:6]([N:1]1[CH:5]=[CH:4][N:3]=[CH:2]1)(=[O:12])[CH2:7][CH2:8][CH2:9][CH2:10][CH3:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1C=NC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCC)(=O)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to a low-melting solid
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
This product, 1-hexanoylimidazole, was further purified by distillation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCC)(=O)N1C=NC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
